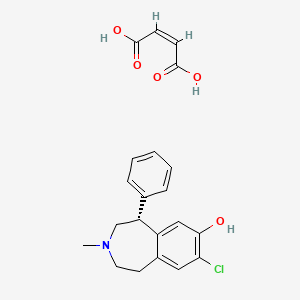
トロパンセリン
概要
説明
トロパンセリンは、5-ヒドロキシトリプトファン3受容体に対する強力かつ選択的な拮抗作用で知られる化学化合物です。 1980年代に片頭痛の治療薬として臨床試験が行われましたが、販売に至っていません .
科学的研究の応用
Chemistry: Tropanserin is used as a reference compound in studies involving 5-hydroxytryptamine 3 receptor antagonists.
Biology: It is utilized in research to understand the role of 5-hydroxytryptamine 3 receptors in various biological processes.
作用機序
トロパンセリンは、5-ヒドロキシトリプトファン3受容体を選択的に拮抗することで効果を発揮します。この受容体は、神経伝達物質の放出の調節や消化管運動性の制御など、様々な生理学的プロセスに関与しています。 トロパンセリンはこの受容体を遮断することでセロトニンの効果を調節することができ、その結果、不安解消作用や片頭痛抑制作用を示します .
類似化合物の比較
トロパンセリンは、その特定の化学構造と選択的な活性により、5-ヒドロキシトリプトファン3受容体拮抗剤の中でもユニークです。類似の化合物には、以下が含まれます。
- ベメセトロン
- ザトセトロン
- リカセトロン
- グラニセトロン
- トロピセトロン
これらの化合物は、作用機序は類似していますが、化学構造と特定の薬理学的プロファイルは異なります。トロパンセリンのユニークな構造は、その独特の薬理学的特性と潜在的な治療用途に貢献しています。
Safety and Hazards
生化学分析
Biochemical Properties
Tropanserin plays a significant role in biochemical reactions by interacting with specific receptors and enzymes. It primarily acts as an antagonist to the 5-hydroxytryptamine 3 receptor, a type of serotonin receptor. This interaction inhibits the receptor’s activity, which can influence various physiological processes. Tropanserin’s interaction with the 5-hydroxytryptamine 3 receptor is characterized by its high affinity and selectivity, making it a valuable tool in studying serotonin-related pathways .
Cellular Effects
Tropanserin affects various types of cells and cellular processes. By antagonizing the 5-hydroxytryptamine 3 receptor, it can modulate cell signaling pathways, particularly those involving serotonin. This modulation can lead to changes in gene expression and cellular metabolism. For instance, in neuronal cells, Tropanserin’s inhibition of the 5-hydroxytryptamine 3 receptor can reduce the excitatory effects of serotonin, potentially impacting neurotransmission and neuronal activity .
Molecular Mechanism
The molecular mechanism of Tropanserin involves its binding to the 5-hydroxytryptamine 3 receptor, preventing serotonin from activating the receptor. This inhibition can lead to a decrease in the downstream signaling pathways that are typically activated by serotonin. Tropanserin’s high affinity for the 5-hydroxytryptamine 3 receptor ensures that it effectively competes with serotonin, thereby exerting its antagonistic effects. Additionally, Tropanserin may influence other molecular targets, although its primary action is through the 5-hydroxytryptamine 3 receptor .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tropanserin can change over time. Studies have shown that Tropanserin is relatively stable, but its activity can diminish with prolonged exposure. This degradation can impact its long-term effects on cellular function. In vitro studies have demonstrated that Tropanserin’s inhibitory effects on the 5-hydroxytryptamine 3 receptor can persist for several hours, but the compound may degrade over time, reducing its efficacy .
Dosage Effects in Animal Models
The effects of Tropanserin vary with different dosages in animal models. At lower doses, Tropanserin effectively inhibits the 5-hydroxytryptamine 3 receptor without causing significant adverse effects. At higher doses, Tropanserin can lead to toxic effects, including disruptions in normal cellular function and potential neurotoxicity. These threshold effects highlight the importance of careful dosage management in experimental and therapeutic settings .
Metabolic Pathways
Tropanserin is involved in specific metabolic pathways that influence its activity and degradation. The compound is metabolized primarily in the liver, where it undergoes enzymatic transformations. These metabolic processes can affect Tropanserin’s bioavailability and efficacy. Enzymes such as cytochrome P450 play a crucial role in the metabolism of Tropanserin, impacting its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, Tropanserin is transported and distributed through various mechanisms. It can cross cellular membranes and interact with intracellular targets. Transporters and binding proteins may facilitate Tropanserin’s movement within the body, influencing its localization and accumulation. The compound’s distribution is critical for its therapeutic effects, as it needs to reach specific receptors to exert its action .
Subcellular Localization
Tropanserin’s subcellular localization is essential for its activity and function. The compound is primarily localized in areas where the 5-hydroxytryptamine 3 receptor is abundant, such as neuronal synapses. This localization allows Tropanserin to effectively inhibit serotonin signaling at these sites. Additionally, Tropanserin may undergo post-translational modifications that direct it to specific cellular compartments, further influencing its activity .
準備方法
トロパンセリンは、トロピンと3,5-ジメチル安息香酸クロリドとの反応によって合成することができます . この反応では、トロピンと安息香酸クロリドとの間にエステル結合が形成され、最終生成物であるトロパンセリンが生成されます。 反応条件としては、通常、不活性雰囲気と適切な溶媒を必要とし、エステル化プロセスを促進します .
化学反応の分析
トロパンセリンは、以下を含む様々な化学反応を起こします。
酸化: トロパンセリンは、特定の条件下で酸化されて対応する酸化生成物を生成することができます。
還元: 特定の条件と試薬についてはあまり報告されていませんが、還元されて還元誘導体を生成することができます。
これらの反応で使用される一般的な試薬には、酸化剤として過マンガン酸カリウム、還元剤として水素化リチウムアルミニウム、置換反応用の様々な求核剤などがあります。生成される主な生成物は、反応条件と使用される試薬によって異なります。
科学研究の応用
化学: トロパンセリンは、5-ヒドロキシトリプトファン3受容体拮抗剤を含む研究において、基準化合物として使用されています。
生物学: 5-ヒドロキシトリプトファン3受容体が様々な生物学的プロセスにおいて果たす役割を理解するための研究に使用されています。
類似化合物との比較
Tropanserin is unique among 5-hydroxytryptamine 3 receptor antagonists due to its specific chemical structure and selective activity. Similar compounds include:
- Bemesetron
- Zatosetron
- Ricasetron
- Granisetron
- Tropisetron
These compounds share similar mechanisms of action but differ in their chemical structures and specific pharmacological profiles. Tropanserin’s unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
特性
IUPAC Name |
[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 3,5-dimethylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO2/c1-11-6-12(2)8-13(7-11)17(19)20-16-9-14-4-5-15(10-16)18(14)3/h6-8,14-16H,4-5,9-10H2,1-3H3/t14-,15+,16? | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDNYFLPWFSBLN-XYPWUTKMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)OC2CC3CCC(C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)C(=O)OC2C[C@H]3CC[C@@H](C2)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0042618 | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85181-40-4 | |
| Record name | Tropanserin [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085181404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tropanyl 3,5-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0042618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TROPANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04B48I6VHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



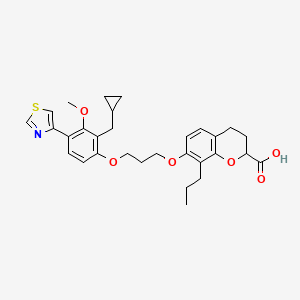
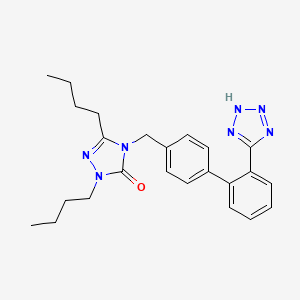
![8-Chloro-dibenz[b,f][1,4]oxazepine-10(11H)-carboxylic acid 2-[3-[(2-furanylmethyl)thio]-1-oxopropyl]hydrazide](/img/structure/B1681515.png)
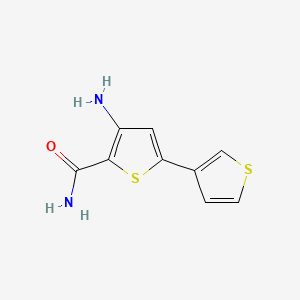
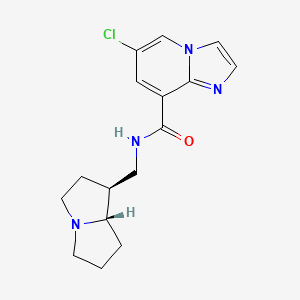
![3-(3-(4-methoxyphenyl)-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid](/img/structure/B1681520.png)
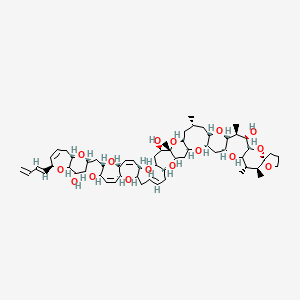
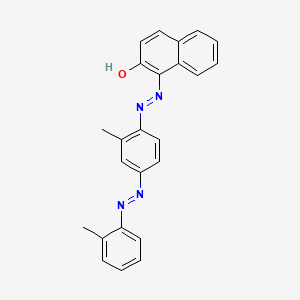
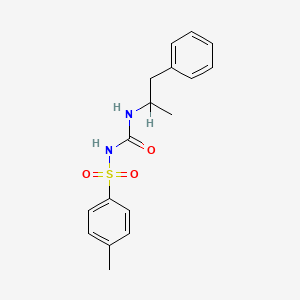
![3,5-Dichloro-N-[(2Z,3R)-3-(3,4-dichlorophenyl)-2-methoxyimino-5-[4-[(3R)-3-[2-(methylamino)-2-oxoethyl]-2-oxopiperidin-1-yl]piperidin-1-yl]pentyl]-N-methylbenzamide](/img/structure/B1681528.png)
![3-(Diphenylmethoxy)-8-isopropyl-8-azoniabicyclo[3.2.1]octane methanesulphonate](/img/structure/B1681529.png)
